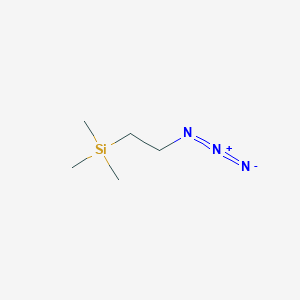

(2-Azidoethyl)trimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Azidoethyl)trimethylsilane is a chemical compound that is not commonly found in nature . It is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

The synthesis of azido(trimethylsilyl)acetylene, a related compound, was performed by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide (QN3) at -40 °C . This product is very unstable, but it can be trapped by the click reaction with cyclooctyne to give the corresponding 1,2,3-triazole .Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its overall structure .Chemical Reactions Analysis

The thermal or photochemical decay of azide leads to cyano(trimethylsilyl)carbene . This is demonstrated not only by quantum chemical calculations, but also by the trapping reactions with the help of isobutene .Scientific Research Applications

Synthesis of Azido(trimethylsilyl)acetylene

The synthesis of azido(trimethylsilyl)acetylene was performed by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide at -40 °C . This product is very unstable, but it can be trapped by the click reaction with cyclooctyne to give the corresponding 1,2,3-triazole .

Characterization of Azido(trimethylsilyl)acetylene

The synthesized azido(trimethylsilyl)acetylene can be directly characterized by 1H- and 13C-NMR data as well as IR-spectra, which were measured in solution at low temperature and in the gas phase .

Decay of Azido(trimethylsilyl)acetylene

The thermal or photochemical decay of azide leads to cyano(trimethylsilyl)carbene . This is demonstrated not only by quantum chemical calculations, but also by the trapping reactions with the help of isobutene .

Synthesis of Heterocycles

Organic azides, such as (2-Azidoethyl)trimethylsilane, have been used in the synthesis of various heterocycles of the five-member ring with one heteroatom, such as pyrroles .

Synthesis of Heterocycles with Two Heteroatoms

They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Study of Reactive Intermediates

The study of reactive intermediates is another application of (2-Azidoethyl)trimethylsilane. The compound is used in the study of carbenes, ethynyl azides, and their reactions .

Safety And Hazards

properties

IUPAC Name |

2-azidoethyl(trimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3Si/c1-9(2,3)5-4-7-8-6/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXPRAZPJMRNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azidoethyl)trimethylsilane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2934995.png)

![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2934996.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934997.png)

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)

![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)

![N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935008.png)